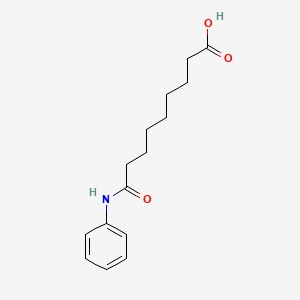
9-Anilino-9-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anilino-9-oxononanoic acid is a compound that belongs to the class of oxo-fatty acids It is known for its role as a secondary reaction product of lipid peroxidation, which is a process that occurs when lipids are oxidized
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anilino-9-oxononanoic acid typically involves the reaction of aniline with 9-oxononanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Anilino-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve heating the mixture to a specific temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions may involve cooling the mixture to a low temperature.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions may involve the use of a solvent and a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
9-Anilino-9-oxononanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in lipid peroxidation and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 9-Anilino-9-oxononanoic acid involves its interaction with various molecular targets and pathways. It is known to stimulate the activity of phospholipase A2, an enzyme that plays a key role in the arachidonate cascade and eicosanoid production. This interaction leads to the production of thromboxane A2, a potent agonist of platelet aggregation . The compound’s effects are mediated through its ability to induce lipid peroxidation and the formation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
9-Anilino-9-oxononanoic acid can be compared with other similar compounds, such as:
9-Oxononanoic Acid: This compound is a known secondary reaction product of lipid peroxidation and shares similar properties with this compound.
Nonanoic Acid: This compound is a medium-chain fatty acid that is structurally similar to this compound but lacks the anilino group.
Azelaic Acid: This compound is a dicarboxylic acid that is used in various industrial and medical applications.
The uniqueness of this compound lies in its specific structure, which includes an anilino group attached to the oxononanoic acid backbone. This structural feature imparts unique chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Numéro CAS |
73148-09-1 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
9-anilino-9-oxononanoic acid |
InChI |
InChI=1S/C15H21NO3/c17-14(16-13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)19/h4-6,9-10H,1-3,7-8,11-12H2,(H,16,17)(H,18,19) |
Clé InChI |
KUWCRUFJGHCTOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















